An In-depth Technical Guide to the Core Basic Properties of 1,4-Diazepan-2-one
An In-depth Technical Guide to the Core Basic Properties of 1,4-Diazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1,4-Diazepan-2-one is limited. Much of the information presented herein, particularly regarding experimental protocols and specific physicochemical properties, is based on general chemical principles and data from structurally analogous compounds.
Introduction
1,4-Diazepan-2-one is a heterocyclic organic compound featuring a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This saturated diazepanone structure serves as a core scaffold in medicinal chemistry and drug discovery, offering a flexible framework for the development of novel therapeutic agents. Its distinct structure, differing from the well-known 1,4-benzodiazepines by the absence of a fused benzene ring, imparts unique chemical and physical properties. This guide provides a comprehensive overview of the fundamental properties of 1,4-Diazepan-2-one, proposed experimental protocols for its synthesis and characterization, and a workflow for its analysis.
Core Properties of 1,4-Diazepan-2-one
The basic molecular and physical properties of 1,4-Diazepan-2-one are summarized below. It is important to note the scarcity of experimentally determined quantitative data in publicly accessible literature.
General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | |
| Molecular Weight | 114.15 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| CAS Number | Not explicitly found for 2-one isomer. The 5-one isomer is 34376-54-0.[1] |
Experimental Protocols
Due to the lack of specific published experimental procedures for 1,4-Diazepan-2-one, the following sections detail proposed methodologies for its synthesis and characterization based on established organic chemistry principles for similar heterocyclic compounds.
Proposed Synthesis
A plausible synthetic route to 1,4-Diazepan-2-one is the intramolecular cyclization of a suitable precursor derived from ethylenediamine. One common method for the formation of cyclic amides (lactams) is the reaction of a diamine with an ester or an acyl chloride.
Proposed Reaction Scheme:
-
Method 1: From Ethylenediamine and an Acrylate Ester (e.g., Ethyl Acrylate)
This method involves a Michael addition of one of the amino groups of ethylenediamine to an acrylate ester, followed by an intramolecular aminolysis to form the seven-membered ring.
-
Method 2: From Ethylenediamine and a 3-Halopropionyl Halide (e.g., 3-Chloropropionyl Chloride)
This two-step process would first involve the acylation of one of the amino groups of ethylenediamine with 3-chloropropionyl chloride, followed by a base-mediated intramolecular nucleophilic substitution to yield the cyclic amide.
Detailed Protocol (based on Method 2):
-
Acylation of Ethylenediamine:
-
Dissolve ethylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq) in the same solvent to the cooled ethylenediamine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-3-chloropropanamide intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (use with caution), to the solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 1,4-Diazepan-2-one.
-
Characterization Protocols
The synthesized 1,4-Diazepan-2-one should be characterized using standard spectroscopic techniques to confirm its structure and purity.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Dissolve a sample of the compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Record the spectrum on a 300 or 400 MHz NMR spectrometer.
-
Expected signals would include multiplets corresponding to the methylene protons of the diazepane ring and potentially broad signals for the N-H protons, which may exchange with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Prepare a more concentrated sample (approx. 20-50 mg) in a suitable deuterated solvent.
-
Record the spectrum on a 75 or 100 MHz NMR spectrometer.
-
Expect signals for the carbonyl carbon (in the range of 170-180 ppm) and the four methylene carbons of the ring.
-
3.2.2. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate.
-
Key characteristic absorption bands to be observed would include:
-
N-H stretching vibrations (around 3300-3400 cm⁻¹).
-
C-H stretching vibrations of the methylene groups (around 2850-2960 cm⁻¹).
-
A strong C=O (amide I) stretching vibration (around 1650-1680 cm⁻¹).
-
N-H bending vibration (around 1550-1640 cm⁻¹).
-
3.2.3. Mass Spectrometry (MS)
-
Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 1,4-Diazepan-2-one (114.15 g/mol ).
-
Analysis of the fragmentation pattern can provide further structural confirmation.
Workflow and Pathway Visualizations
As no specific biological signaling pathways for 1,4-Diazepan-2-one have been identified in the literature, a general experimental workflow for its synthesis and characterization is presented below.
